Methyl 2-amino-5-chloronicotinate

Catalog No.
S735092
CAS No.
50735-33-6
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-chloronicotinate

CAS Number

50735-33-6

Product Name

Methyl 2-amino-5-chloronicotinate

IUPAC Name

methyl 2-amino-5-chloropyridine-3-carboxylate

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

PEYKGXOKTQNWCI-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=CC(=C1)Cl)N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)N

Methyl 2-amino-5-chloronicotinate is a chemical compound classified as a derivative of nicotinic acid, specifically featuring an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring. Its molecular formula is C7H7ClN2O2C_7H_7ClN_2O_2 and it has a molecular weight of approximately 186.6 g/mol. This compound appears as a white crystalline powder and is soluble in both water and various organic solvents, making it versatile for different applications in research and industry .

  • Substitution Reactions: The amino and chloro groups are reactive sites that can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction Reactions: This compound can be oxidized or reduced depending on the reagents used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: Amines or thiols are often used as nucleophiles.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

The products formed from these reactions vary based on the specific conditions and reagents employed.

Research indicates that methyl 2-amino-5-chloronicotinate exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its structural characteristics allow it to interact with biological systems, possibly influencing enzyme activity or receptor binding. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that its amino and chloro functionalities enhance its bioactivity through hydrogen bonding and other interactions .

The synthesis of methyl 2-amino-5-chloronicotinate typically involves the reaction of methyl-2-aminonicotinate with N-chlorosuccinimide. This reaction is conducted under controlled conditions in a suitable solvent to ensure high yield and purity of the product. Although industrial production methods are not extensively documented, they likely adapt laboratory techniques for larger-scale synthesis, focusing on efficiency and cost-effectiveness .

Methyl 2-amino-5-chloronicotinate finds applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Explored for its potential therapeutic uses, particularly in drug development.
  • Industry: Utilized in producing various chemical intermediates and products .

Studies on the interactions of methyl 2-amino-5-chloronicotinate with biological targets have revealed its potential effects on various pathways. It is believed to interact with specific enzymes and receptors, leading to diverse biological outcomes. The compound's unique structure allows it to engage in multiple types of bonding interactions, which may enhance its efficacy in therapeutic contexts .

Methyl 2-amino-5-chloronicotinate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityKey Features
Methyl nicotinateHighUsed as a rubefacient for muscle pain
2-Amino-5-chloronicotinic acidHighSimilar structural features without methyl ester group
Methyl 2-amino-3-chloronicotinateModerateDifferent substitution pattern on the pyridine ring
Ethyl 2-amino-5-chloronicotinateModerateEthyl ester instead of methyl ester
Methyl 6-amino-4-chloronicotinateModerateVariation in amino group position

Methyl 2-amino-5-chloronicotinate stands out due to its specific substitution pattern, which imparts distinct chemical properties and enhances its potential therapeutic applications compared to similar compounds .

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-amino-5-chloropyridine-3-carboxylate

Dates

Modify: 2023-08-15

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